Mal-PEG8-acid, also known as maleimide polyethylene glycol with a terminal carboxylic acid, is a specialized chemical compound widely used in biochemical and pharmaceutical research. It features a hydrophilic polyethylene glycol (PEG) chain, which enhances solubility in aqueous solutions, and contains both a maleimide functional group and a terminal carboxylic acid. The molecular formula for Mal-PEG8-acid is , with a molecular weight of approximately 521.6 g/mol. This compound is particularly valuable in the development of drug delivery systems and bioconjugation applications due to its ability to form stable covalent bonds with thiol groups and primary amines.
Mal-PEG8-acid is classified under polyethylene glycol derivatives, specifically those containing maleimide functionalities. It is synthesized through chemical modifications of polyethylene glycol, incorporating reactive groups that facilitate its use in various biochemical applications. This compound is sourced from multiple chemical suppliers and is commonly utilized in research settings focusing on proteolysis targeting chimeras (PROTACs), antibody-drug conjugates, and other therapeutic modalities.
The synthesis of Mal-PEG8-acid typically involves several key steps:
This synthetic route allows for precise control over the functionalization of the PEG backbone, enabling the introduction of reactive groups that are crucial for subsequent chemical reactions.
Mal-PEG8-acid consists of three main components:
The structure can be represented as follows:
This configuration allows for versatile applications in bioconjugation, enhancing the stability and solubility of attached biomolecules.
Mal-PEG8-acid participates in several significant chemical reactions:
These reactions are fundamental for creating stable conjugates in drug delivery systems, enhancing therapeutic efficacy.
The mechanism of action for Mal-PEG8-acid primarily revolves around its ability to facilitate bioconjugation through covalent bonding:
These interactions enhance the pharmacokinetics and solubility of therapeutic agents, making Mal-PEG8-acid an essential tool in targeted drug delivery systems.
Mal-PEG8-acid exhibits several notable physical and chemical properties:
These properties make Mal-PEG8-acid suitable for various applications in biochemical research, particularly in drug development.
Mal-PEG8-acid has diverse applications across multiple scientific fields:
The versatility of Mal-PEG8-acid makes it an invaluable asset in contemporary biomedical research, particularly in developing innovative therapeutic strategies.
Mal-PEG8-acid is unambiguously identified by the CAS Registry Number 1818294-46-0, serving as its universal chemical fingerprint across scientific databases and commercial catalogs. This identifier is critical for precise compound tracking in regulatory documentation and research publications. The compound is interchangeably referenced through several systematically derived synonyms that reflect its structural features:
Table 1: Nomenclature and Identifiers of Mal-PEG8-acid
Identifier Type | Value |
---|---|
CAS Registry Number | 1818294-46-0 |
Common Name | Mal-PEG8-acid |
Alternative Chemical Names | 1-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid |
Maleimide-PEG8-CH₂CH₂COOH | |
Mal-amido-PEG8-acid (structural variant) [9] |
These synonyms consistently highlight three core components: the maleimide (Mal) headgroup, the octaethylene glycol (PEG8) spacer, and the terminal carboxylic acid (acid) functionality [1] [4] [10].
The systematic IUPAC name for Mal-PEG8-acid is 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid. This nomenclature precisely defines:
Structurally, Mal-PEG8-acid belongs to the class of heterobifunctional PEG crosslinkers characterized by:
The molecular formula C₂₃H₃₉NO₁₂ and exact molecular weight of 521.56 g/mol further define its chemical identity. The PEG spacer confers an extended hydrodynamic radius that sterically shields conjugated biomolecules while maintaining flexibility between functional domains [4] [7] [10].
The evolution of PEG-based linkers parallels key milestones in bioconjugation chemistry, driven by the need to enhance therapeutic protein stability and pharmacokinetics:
Table 2: Milestones in PEG Linker Development and Therapeutic Applications
Time Period | Development Phase | Key Advancements | Representative Approved Therapies |
---|---|---|---|
1970s | Pioneering PEGylation Concept | Frank Davis (Rutgers University) demonstrates reduced immunogenicity of PEG-modified bovine serum albumin [8] | — |
1990 | First FDA-Approved PEGylated Drug | Adagen® (pegademase bovine) by Enzon Pharmaceuticals for ADA-SCID [2] [8] | Adagen® (PEG-adenosine deaminase) |
1990s–2000s | Linear PEG Linker Optimization | Development of monofunctional mPEG derivatives reducing crosslinking; introduction of diverse reactive end-groups (NHS, maleimide, vinyl sulfone) | PEG-Intron® (2001), Pegasys® (2002) |
Early 2000s | Heterobifunctional Linker Innovation | Design of asymmetric PEG linkers (e.g., Mal-PEG-NHS) enabling sequential, site-specific conjugations [7] | Neulasta® (2002, using 20 kDa linear PEG) |
2010s–Present | Complex Architectures & Cleavable Systems | Branched PEGs; enzyme-cleavable linkers; monodisperse PEGs (e.g., Mal-PEG8-acid) for precision conjugation [5] [8] | Zilbrysq® (2023, PEG24 linker) [2] |
The introduction of heterobifunctional PEG linkers like Mal-PEG8-acid addressed critical limitations of early homobifunctional PEGs:
This evolution culminated in linker systems balancing reaction efficiency, stability, and pharmacokinetic optimization—attributes embodied by Mal-PEG8-acid’s design [5] [8].
Heterobifunctional PEG linkers like Mal-PEG8-acid serve as molecular bridges that transform therapeutic platforms through three fundamental attributes: dual reactivity, hydrophilic shielding, and structural precision. These properties enable diverse biomedical applications:
Table 3: Functional Comparison of Heterobifunctional PEG Linkers
Linker Type | Reactive Group 1 | Reactive Group 2 | Key Applications | Advantages of PEG Spacer |
---|---|---|---|---|
Mal-PEG8-acid | Maleimide | Carboxylic Acid | ADCs, PROTACs, nanoparticle functionalization | Solubilization, reduced immunogenicity, flexibility |
Mal-amido-PEG8-acid | Maleimide | Carboxylic Acid | Protein conjugation, surface modification | Enhanced stability of maleimide-amide bond |
NHS-PEG8-Maleimide | NHS Ester | Maleimide | Protein-protein conjugates | Amine-thiol conjugation in aqueous buffers |
Azide-PEG8-Acid | Azide | Carboxylic Acid | Click chemistry-based drug delivery | Orthogonal reactivity for sequential labeling |
The significance of Mal-PEG8-acid is further evidenced by its role in next-generation therapeutics:
These applications underscore Mal-PEG8-acid’s versatility as a molecular tool that merges precise conjugation chemistry with enhanced biopharmaceutical properties—cornerstones of modern therapeutic development [1] [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1